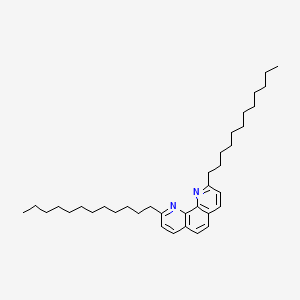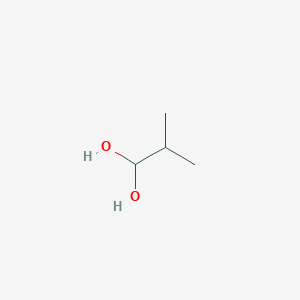
2-Methylpropane-1,1-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methylpropane-1,1-diol can be synthesized through the hydration of 2-methylpropanal (isobutyraldehyde). The reaction involves the addition of water to the aldehyde group, resulting in the formation of the diol. This process typically requires acidic or basic catalysts to proceed efficiently .
Industrial Production Methods: Industrial production of this compound often involves the use of high-pressure and high-temperature conditions to optimize yield and purity. The process may also include purification steps such as distillation or crystallization to remove impurities and obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 2-Methylpropane-1,1-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form hydrocarbons.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace hydroxyl groups with chlorine atoms.
Major Products Formed:
Oxidation: 2-Methylpropanal or 2-methylpropanoic acid.
Reduction: Isobutane.
Substitution: 2-Chloro-2-methylpropane.
Scientific Research Applications
2-Methylpropane-1,1-diol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-methylpropane-1,1-diol involves its interaction with various molecular targets and pathways. As a glycol, it can participate in hydrogen bonding and other interactions with biological molecules. Its effects are mediated through its ability to act as a solvent, reactant, or intermediate in biochemical reactions .
Comparison with Similar Compounds
2-Methylpropane-1,2-diol: Another glycol with hydroxyl groups on adjacent carbon atoms.
2-Methylpropane-1,3-diol: A glycol with hydroxyl groups separated by one carbon atom.
Comparison:
2-Methylpropane-1,1-diol: is unique due to its geminal diol structure, which imparts different chemical reactivity compared to its isomers.
2-Methylpropane-1,2-diol: and 2-Methylpropane-1,3-diol have different physical and chemical properties due to the positioning of their hydroxyl groups, affecting their reactivity and applications.
Properties
IUPAC Name |
2-methylpropane-1,1-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O2/c1-3(2)4(5)6/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOFLTGDAZLWRMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50593114 |
Source


|
| Record name | 2-Methylpropane-1,1-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50593114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159806-32-3 |
Source


|
| Record name | 2-Methylpropane-1,1-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50593114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
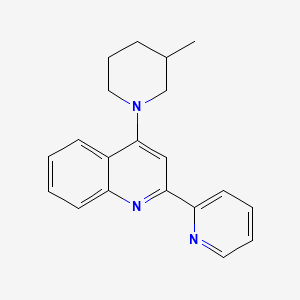
![1,2-Benzenedicarbonitrile, 3-[(2-ethylhexyl)oxy]-](/img/structure/B14274419.png)
![Acetic acid, [[2-(aminosulfonyl)-6-benzothiazolyl]amino]oxo-, ethyl ester](/img/structure/B14274429.png)
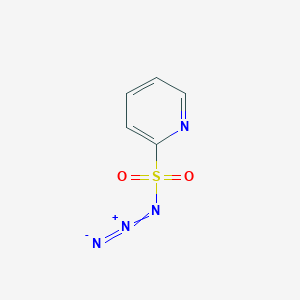


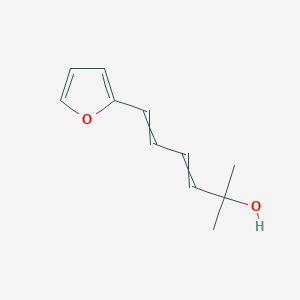
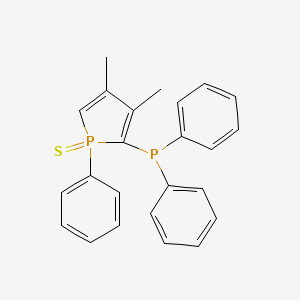
![5-[2-(2,4-Dichlorophenyl)ethyl]oxolane-2,3-diol](/img/structure/B14274477.png)
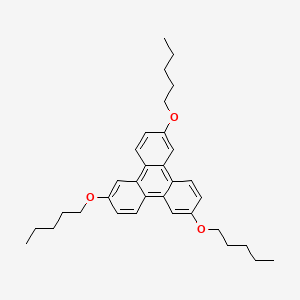
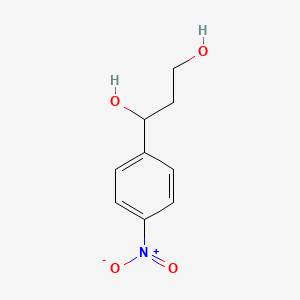
![Methyl 2-[(benzyloxy)methyl]prop-2-enoate](/img/structure/B14274488.png)
